

A Comparative Crystallographic Guide to 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid Derivatives

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Compound of Interest

Compound Name: 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural features of **1-(methylsulfonyl)-3-azetidinecarboxylic acid** derivatives, key scaffolds in modern medicinal chemistry. Due to the limited public availability of X-ray crystallography data for the specific title compound, this guide leverages high-resolution crystallographic data from closely related analogues to offer valuable structural insights. The comparative data presented herein, focusing on the core azetidine-3-carboxylic acid and N-sulfonylazetidine moieties, allows for an informed understanding of the conformational effects of N-sulfonylation on the azetidine ring.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for azetidine-3-carboxylic acid and a representative N-arylsulfonylazetidine, 1-(p-toluenesulfonyl)azetidine. This comparison highlights the structural changes induced by the introduction of a bulky, electron-withdrawing sulfonyl group at the nitrogen atom.

Table 1: Crystal Data and Structure Refinement.

Parameter	Azetidine-3-carboxylic acid	1-(p-toluenesulfonyl)azetidine
CCDC Number	618452	Not directly available, data from literature[1]
Empirical Formula	C ₄ H ₇ NO ₂	C ₁₀ H ₁₃ NO ₂ S
Formula Weight	101.10	211.28
Temperature (K)	293	110
Wavelength (Å)	1.5418	0.71073
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	P2 ₁ 2 ₁ 2 ₁
Unit cell dimensions	a = 8.634(2) Å, α = 90°	a = 5.867(1) Å, α = 90°
b = 6.993(2) Å, β = 107.99(3)°	b = 10.953(2) Å, β = 90°	
c = 7.954(2) Å, γ = 90°	c = 15.934(3) Å, γ = 90°	
Volume (Å ³)	456.9(2)	1022.9(3)
Z	4	4
R-factor (%)	5.3	4.99

Table 2: Selected Bond Lengths (Å) and Angles (°).

Feature	Azetidine-3-carboxylic acid	1-(p-toluenesulfonyl)azetidine
Bond Lengths (Å)		
N1-C2	1.489(3)	1.482(4)
N1-C4	1.488(3)	1.485(4)
C2-C3	1.531(3)	1.538(5)
C3-C4	1.532(3)	1.535(5)
N1-S1	-	1.648(3)
S1-O1	-	1.431(2)
S1-O2	-	1.434(2)
S1-C(aryl)	-	1.759(3)
Bond Angles (°)		
C2-N1-C4	88.9(2)	89.9(2)
N1-C2-C3	85.3(2)	85.0(2)
C2-C3-C4	99.5(2)	99.8(3)
N1-C4-C3	85.2(2)	85.1(2)
C2-N1-S1	-	118.9(2)
C4-N1-S1	-	118.5(2)
O1-S1-O2	-	119.8(1)
Ring Puckering Angle (°)	~13.5	~10.2

Experimental Protocols

The data presented in this guide are derived from single-crystal X-ray diffraction studies. Below is a generalized methodology representative of the techniques used to obtain such data for small organic molecules like azetidine derivatives.

Synthesis and Crystallization:

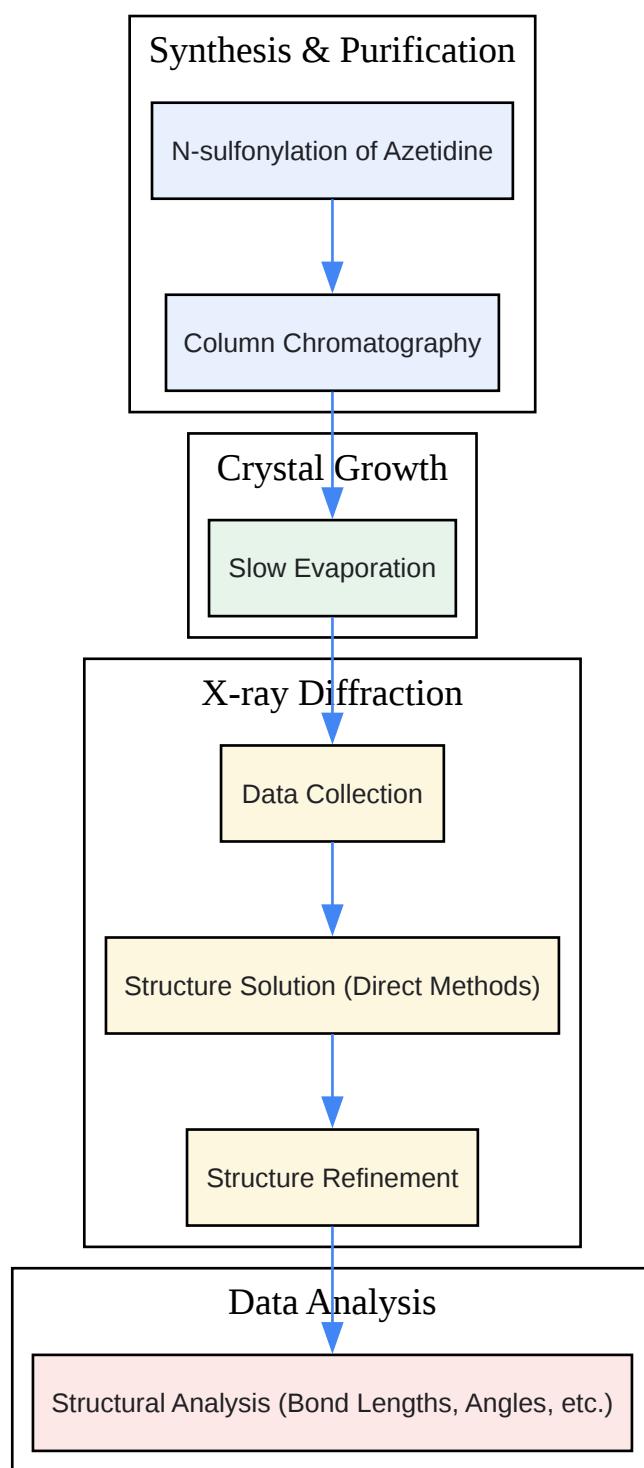
- **Synthesis:** N-sulfonylated azetidines are typically synthesized by the reaction of azetidine or a substituted azetidine with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane or tetrahydrofuran.
- **Purification:** The crude product is purified by column chromatography on silica gel.
- **Crystallization:** Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane).

X-ray Data Collection and Structure Refinement:

- **Crystal Mounting:** A suitable single crystal is mounted on a goniometer head.
- **Data Collection:** X-ray diffraction data are collected at a controlled temperature (often 100-120 K to minimize thermal vibrations) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-K α radiation, $\lambda = 0.71073 \text{ \AA}$)[1].
- **Data Processing:** The collected diffraction data are processed to yield integrated intensities, which are then corrected for various factors such as Lorentz and polarization effects.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structure is validated using tools like CHECKCIF.

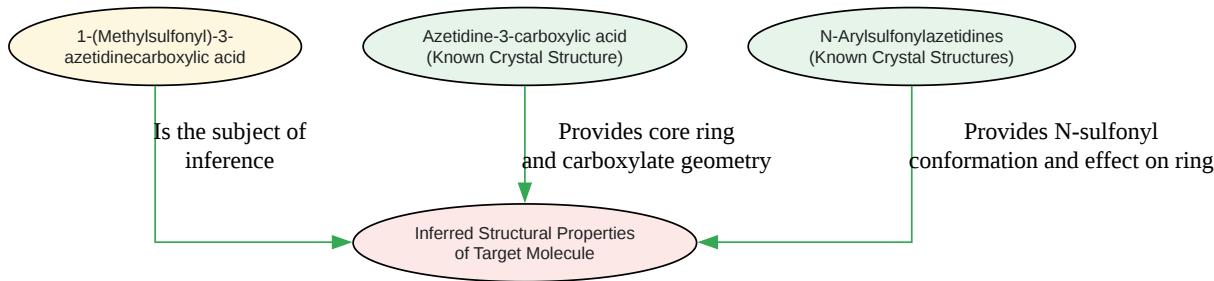
Visualizations

To aid in the understanding of the experimental and logical workflows, the following diagrams are provided.



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Caption: Experimental workflow for X-ray crystallography.



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Caption: Logical relationship for structural inference.

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References

- 1. electronicsandbooks.com [electronicsandbooks.com]
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